5-(Diethylamino)-2-methylpentanenitrile
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Overview
Description
5-(Diethylamino)-2-methylpentanenitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group attached to a methylpentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)-2-methylpentanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpentanenitrile with diethylamine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Diethylamino)-2-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Halogenating agents and bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(Diethylamino)-2-methylpentanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways .
Biology: In biological research, this compound can be used to study the effects of nitriles on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-methylpentanenitrile involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Diethylamine: A related compound with similar reactivity but lacking the nitrile group.
2-Methylpentanenitrile: Shares the nitrile group but lacks the diethylamino functionality.
N,N-Diethylaminoethanol: Contains the diethylamino group but differs in the overall structure.
Uniqueness: 5-(Diethylamino)-2-methylpentanenitrile is unique due to the combination of the diethylamino and nitrile groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
24949-48-2 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-(diethylamino)-2-methylpentanenitrile |
InChI |
InChI=1S/C10H20N2/c1-4-12(5-2)8-6-7-10(3)9-11/h10H,4-8H2,1-3H3 |
InChI Key |
KDWZWFAWGILVME-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)C#N |
Origin of Product |
United States |
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